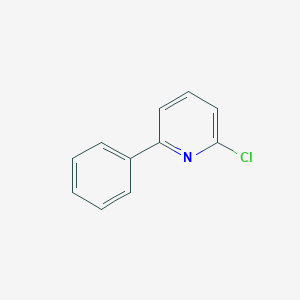

2-Chloro-6-phenylpyridine

Description

Significance of Halogenated Pyridines in Contemporary Heterocyclic Chemistry

Halogenated pyridines are pivotal starting materials in organic synthesis, providing a gateway to a diverse range of more complex heterocyclic structures. eurekalert.org The presence of a halogen atom on the pyridine (B92270) ring activates it for various transformations, most notably nucleophilic substitution reactions. eurekalert.org This reactivity allows for the introduction of a wide array of functional groups, making halopyridines indispensable intermediates in the construction of molecules with desired properties.

The regioselective introduction of halogens onto the pyridine ring is a significant challenge in synthetic chemistry. chemrxiv.org Traditional electrophilic aromatic substitution reactions on pyridine are often difficult and require harsh conditions due to the electron-deficient nature of the ring. chemrxiv.org Consequently, innovative strategies, such as ring-opening and ring-closing sequences, have been developed to achieve selective halogenation. chemrxiv.org These methods have expanded the synthetic chemist's toolbox, enabling the preparation of a broad spectrum of halopyridine derivatives for applications in drug discovery and agrochemical development. chemrxiv.orgmountainscholar.org The "halogen dance," a base-catalyzed migration of a halogen atom around the pyridine ring, further highlights the unique reactivity of these compounds and offers pathways to otherwise inaccessible substitution patterns. clockss.org

Research Context of 2-Phenylpyridine (B120327) Scaffolds in Modern Organic Synthesis and Functional Materials

The 2-phenylpyridine framework is a privileged scaffold in both organic synthesis and materials science. researchgate.net Its importance stems from its ability to act as a bidentate ligand in coordination chemistry, forming stable complexes with various transition metals. lookchem.comusf.edu These metal complexes exhibit a range of interesting photophysical and catalytic properties, making them valuable components in the design of functional materials such as those used in organic light-emitting diodes (OLEDs) and solar cells. hku.hk

Furthermore, the C-H bonds of the phenyl ring in 2-phenylpyridine can be selectively functionalized through transition-metal-catalyzed C-H activation reactions. researchgate.netrsc.org This powerful synthetic strategy allows for the direct introduction of various substituents, providing an atom-economical and efficient route to novel 2-phenylpyridine derivatives with tailored properties. researchgate.netresearchgate.net The resulting compounds have found applications in diverse fields, including medicinal chemistry, where they have been investigated for their potential as multipotent drugs. joseroda.com The oligomerization of 2-phenylpyridine has also been explored as a route to new materials with unique coordination and electronic properties. researchgate.net

Overview of Research Trajectories for 2-Chloro-6-phenylpyridine and its Derivatives in Scholarly Inquiry

This compound serves as a key intermediate in the synthesis of a variety of functional molecules. lookchem.com Its structure, featuring a reactive chlorine atom and a phenyl group on the pyridine ring, allows for a multitude of chemical transformations. The chlorine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions, while the phenylpyridine core provides a platform for further functionalization. mdpi.comrsc.org

Research on this compound and its derivatives has focused on several key areas. In medicinal chemistry, derivatives have been synthesized and evaluated for their biological activities, including insecticidal and potential neuroprotective properties. joseroda.commdpi.com In materials science, the compound and its derivatives are utilized as building blocks for ligands in coordination complexes with applications in catalysis and as components of functional materials. lookchem.comnih.govmdpi.comresearchgate.net For instance, oxovanadium(IV) microclusters with 2-phenylpyridine have been investigated as catalysts for olefin oligomerization. mdpi.comresearchgate.net Synthetic methodologies involving this compound, such as its use in Suzuki-Miyaura cross-coupling reactions to form C-nucleosides, have also been a significant area of investigation. rsc.org The synthesis of various substituted this compound derivatives, such as 2-chloro-3-cyano-6-methyl-5-phenylpyridine and methyl this compound-4-carboxylate, further expands the library of available building blocks for chemical synthesis. prepchem.comchemicalbook.com

Structure

2D Structure

Propriétés

IUPAC Name |

2-chloro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGJMFBUAHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376537 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-54-2 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Chemical Reactivity and Transformative Reactions

C-H Bond Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds represents a powerful and atom-economical approach in modern organic synthesis. For 2-Chloro-6-phenylpyridine, the pyridine (B92270) nitrogen atom serves as an effective directing group, guiding transition metal catalysts to selectively activate the ortho C-H bonds of the pendant phenyl ring.

The ortho-C–H bonds of the phenyl group in 2-phenylpyridine (B120327) derivatives are prime targets for functionalization due to the directing effect of the pyridine's nitrogen atom. researchgate.net This chelation-assisted strategy allows for highly regioselective transformations. rsc.org

Palladium catalysis is a cornerstone of C-H activation chemistry, offering a multitude of pathways to functionalize 2-phenylpyridine scaffolds. researchgate.net The general mechanism commences with the coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by the cleavage of an ortho C-H bond to form a thermodynamically stable five-membered cyclopalladated intermediate, or palladacycle. rsc.orgnih.gov This key intermediate is central to numerous subsequent transformations. rsc.org

Once the palladacycle is formed, it can undergo several reaction pathways. One common pathway involves oxidative addition of a coupling partner (e.g., an alkyl or aryl halide), leading to a Pd(IV) species. Subsequent reductive elimination furnishes the functionalized product and regenerates the Pd(II) catalyst, completing the catalytic cycle. rsc.org Alternatively, the reaction can proceed through a Pd(II)/Pd(0) cycle, where the functionalization occurs via reductive elimination from the palladacycle, followed by re-oxidation of the resulting Pd(0) species. nih.gov These pathways have enabled a wide range of functionalizations, including arylation, acylation, chlorination, and alkylation at the ortho position of the phenyl ring. rsc.orgrsc.org

| Reaction Type | Catalyst/Reagents | Key Features |

| Ortho-Arylation | Pd(OAc)₂, Aryl Diazonium Salt | Electrochemical, generates aryl radical for coupling. rsc.org |

| Ortho-Acylation | Pd(OAc)₂, Carboxylic Acids/TFAA | Uses carboxylic acids as acylating agents. rsc.org |

| Ortho-Chlorination | Pd catalyst, Acid Chlorides | First palladium-catalyzed mono-selective ortho C–H chlorination. rsc.org |

| Ortho-Alkylation | Pd catalyst, Alkyl Iodides | Proceeds via a C,N-palladacycle intermediate. researchgate.net |

Ruthenium catalysts have emerged as powerful alternatives for C-H functionalization, often exhibiting unique reactivity and selectivity. mdpi.comnih.gov Pioneering work demonstrated that ruthenium complexes can selectively activate C-H bonds with the assistance of a coordinating functional group. nih.gov For substrates like 2-phenylpyridine, ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, are commonly employed. mdpi.comnih.gov

The mechanism is believed to involve a carboxylate-assisted C-H activation step. rsc.org The reaction between the ruthenium catalyst and the 2-phenylpyridine substrate forms an intermediate where the C-H bond is cleaved in a concerted manner, facilitated by a carboxylate ligand (often added as an additive like pivalic acid or acetic acid). mdpi.comrsc.org This process leads to a cyclometalated ruthenium species. This intermediate can then react with various coupling partners, such as aryl halides, to afford the ortho-arylated product. mdpi.comnih.gov Studies have shown that these reactions can be performed in various solvents, including environmentally benign options like water. mdpi.comnih.gov

| Catalyst System | Coupling Partner | Additive/Base | Solvent | Outcome |

| [RuCl₂(p-cymene)]₂ | (Hetero)Aryl Chlorides | RCO₂K / Cs₂CO₃ | Water | Mono- and diarylation of 2-phenylpyridine. nih.gov |

| [Ru(OAc)₂(p-cymene)] | Aryl Halides | K₂CO₃ | NMP | Ortho-arylation. mdpi.com |

| [RuCl₂(p-cymene)]₂ | Aryl Boronic Acids | PhI(OCOCF₃)₂ | Toluene | Selective monoarylation. mdpi.com |

| [RuCl₂(p-cymene)]₂ / MesCO₂H | t-Butyl Iodide | KOAc | 2-Me-THF/H₂O | meta-Alkylation via visible light photoredox catalysis. manchester.ac.uk |

The principle of ligand-directed C-H functionalization is fundamental to the reactivity of this compound. The nitrogen atom of the pyridine ring acts as an endogenous directing group, which is a key structural feature that enables high regioselectivity. researchgate.net This directing group coordinates to the transition metal center (e.g., Palladium or Ruthenium), positioning it in close proximity to the ortho C-H bonds of the phenyl ring. researchgate.netnih.gov

This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a stable metallacycle intermediate. researchgate.net The effectiveness of this approach eliminates the need for pre-functionalization of the starting materials, making it a more atom- and step-economical strategy compared to traditional cross-coupling methods. researchgate.net In addition to the substrate's inherent directing group, external ligands added to the reaction can play a crucial role in modulating the reactivity and selectivity of the catalyst. nih.gov These external ligands can influence the electronic and steric properties of the metal center, thereby fine-tuning the catalytic cycle for a desired transformation. nih.gov

Conventional C-H amination reactions often involve the reaction of a nucleophilic nitrogen source with an electrophilically activated C-H bond. However, an "umpolung" or reverse polarity approach offers a complementary strategy. In this method, an electrophilic aminating reagent is used to react with a nucleophilic C-H bond. researchgate.net This strategy is particularly useful for C-H bonds that are not easily activated towards traditional electrophilic substitution.

For azine compounds like pyridines, the C2 position is electron-deficient, making direct reaction with an electrophilic aminating reagent challenging due to polarity mismatch. researchgate.net Palladium catalysis can overcome this by forming a benzyl-Pd intermediate, which then facilitates a distal C-N bond formation. researchgate.net While direct examples on this compound are not extensively documented, the concept has been demonstrated on other azine systems. researchgate.net A general approach involves using hydroxylamine (B1172632) derivatives as electrophilic aminating reagents in the presence of a palladium catalyst. researchgate.net This strategy has been shown to achieve high site-selectivity, overriding the inherent electronic properties of the substrate. researchgate.net Copper-catalyzed systems have also been developed for electrophilic amination, employing a similar umpolung strategy where a Cu(I)/Cu(III) catalytic cycle is proposed to facilitate the C-N bond formation. nih.govorganic-chemistry.org

The direct carboxylation of C-H bonds using carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source is a highly attractive transformation for synthesizing carboxylic acids. nih.govresearchgate.net This approach avoids the use of pre-functionalized organometallic reagents and toxic carbon monoxide gas. unibo.it Palladium(II) complexes have been shown to be effective catalysts for the carboxylation of aromatic C-H bonds with CO₂. nih.govresearchgate.net

The mechanism for Pd(II)-catalyzed carboxylation of an aromatic C-H bond generally involves the C-H activation to form a palladacycle intermediate, similar to the pathways described above. This intermediate then undergoes insertion of CO₂ into the palladium-carbon bond. mdpi.com This insertion step is often the rate-determining step of the reaction. mdpi.com The resulting palladium carboxylate species then undergoes protonolysis or other steps to release the carboxylic acid product and regenerate the active catalyst. researchgate.net For pyridine-containing substrates, rhodium catalysts in combination with organoaluminum reagents have also been shown to effectively carboxylate C-H bonds with CO₂ at atmospheric pressure. mdpi.com

| Catalyst System | Substrate Type | CO₂ Pressure | Key Features |

| Pd(II) complex | Nonactivated arenes | Varies | Requires a base; achieves high regioselectivity. nih.govresearchgate.net |

| Rh complex / AlMe₂(OMe) | 2-Phenylpyridine | 1 atm | Proceeds via C-H oxidative addition and CO₂ insertion. mdpi.com |

Ortho C-H Activation and Functionalization

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine-bearing carbon at the 2-position, making it susceptible to attack by nucleophiles. youtube.com This process typically occurs via an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex), before the chloride ion is expelled, restoring aromaticity. youtube.com

The chlorine atom at the 2-position of the pyridine ring can be readily displaced by nitrogen and sulfur nucleophiles, leading to the formation of valuable amino- and thio-substituted phenylpyridine derivatives.

Amination: The substitution of the chlorine atom with an amino group can be accomplished under various conditions. While direct reaction with ammonia (B1221849) or amines often requires high temperatures, catalytic methods can facilitate the transformation under milder conditions. researchgate.net For instance, 2-chloropyridine (B119429) derivatives can react with amines in the presence of a catalyst or be converted to an intermediate azide (B81097) (NaN3) which is subsequently reduced to the amine. researchgate.net This reactivity pattern is applicable to this compound for the synthesis of 2-amino-6-phenylpyridine (B30124) analogues.

Thiolation: The displacement of the chlorine by a sulfur nucleophile, or thiolation, is also a feasible transformation. Reactions with thiols (R-SH) or their corresponding thiolates (R-S⁻) can yield 2-thioether-6-phenylpyridine derivatives. A relevant example is the reaction of 2-chloropyridine derivatives with glutathione, where the chlorine atom is displaced by the thiol group of the tripeptide. researchgate.net This type of nucleophilic aromatic substitution provides a direct route to incorporate sulfur-containing functional groups onto the pyridine scaffold.

| Reaction Type | Nucleophile | General Product | Typical Conditions |

|---|---|---|---|

| Amination | Amine (e.g., R-NH₂) | 2-Amino-6-phenylpyridine derivative | Heating with amine, potentially under pressure; may involve CuI catalysis. researchgate.net |

| Amination (via azide) | Sodium azide (NaN₃) followed by reduction (e.g., PPh₃) | 2-Amino-6-phenylpyridine | Two-step process involving displacement with NaN₃ and subsequent reduction. researchgate.net |

| Thiolation | Thiolate (e.g., R-S⁻) | 2-(Alkyl/Aryl)thio-6-phenylpyridine | Reaction with a thiol in the presence of a base. |

Beyond amination and thiolation, the chlorine atom of this compound can be replaced by other functional groups, including other halogens.

Halogen Exchange: The conversion of an aryl chloride to another aryl halide, such as an aryl iodide or bromide, is a synthetically important transformation. This "aromatic Finkelstein reaction" is not a simple SN2 process and typically requires metal catalysis. wikipedia.orgnih.gov Catalytic systems based on copper(I) iodide or nickel complexes are often employed to facilitate the exchange of chlorine for iodine or bromine on aromatic rings. nih.govrsc.org This allows for the synthesis of 2-Bromo- or 2-Iodo-6-phenylpyridine, which can be more reactive in subsequent cross-coupling reactions. The reaction is an equilibrium process that can be driven to completion by careful selection of reagents and conditions. wikipedia.org

Other Substitutions: The activated 2-position is also reactive towards other nucleophiles. For example, alkoxides like sodium methoxide (B1231860) can displace the chloride to form 2-methoxy-6-phenylpyridine. youtube.com This highlights the versatility of this compound as a precursor for a wide range of 2-substituted 6-phenylpyridine derivatives.

Oxidative and Reductive Transformations of the Pyridine Core

The pyridine ring in this compound can itself be chemically modified through oxidation or reduction, altering the electronic properties and reactivity of the molecule.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA). osti.gov The resulting this compound N-oxide exhibits different reactivity compared to the parent molecule. The N-oxide group is strongly electron-withdrawing, further activating the positions ortho and para to the nitrogen for nucleophilic attack, while also being a functional group that can direct further synthetic transformations.

Reduction: The pyridine ring can undergo reduction, although the specific outcomes can be complex and depend on the reagents used. For the parent 2-phenylpyridine, reduction with certain low-valent 3d-metal silylamides can lead to intermolecular C-C coupling, resulting in dinuclear metal complexes with a bridging 4,4'-dihydrobipyridyl ligand. researchgate.net This indicates that under specific reductive conditions, the pyridine core can be transformed into more complex dimeric structures.

Cyclometalation Reactions with Transition Metals (e.g., Platinum)

This compound is an excellent ligand for forming cyclometalated complexes with transition metals. In this reaction, the molecule acts as a bidentate C^N ligand, coordinating to the metal center through both the pyridine nitrogen and a carbon atom of the phenyl ring via C-H bond activation. wikipedia.orgrsc.org

This process, known as cyclometalation, results in the formation of a highly stable five-membered metallacycle. Platinum(II) complexes are frequently synthesized using this methodology. acs.orgnih.gov The reaction can be induced thermally or photochemically. nih.gov For instance, reacting 2-phenylpyridine derivatives with platinum(II) precursors like K₂[PtCl₄] or (Bu₄N)₂[Pt₂Cl₆] leads to the formation of cyclometalated Pt(II) complexes. acs.orgnih.gov The chloro-substituent on the pyridine ring can modulate the electronic properties, and consequently the photophysical characteristics, of the resulting platinum complex. wikipedia.org These cyclometalated platinum complexes are of significant interest due to their applications in materials science, particularly as phosphorescent emitters in organic light-emitting diodes (OLEDs). rsc.orgrsc.org

| Platinum Precursor | Ligand | General Product Structure | Reaction Conditions |

|---|---|---|---|

| K₂[PtCl₄] | 2-Phenylpyridine derivative | Cyclometalated Pt(II) complex | Thermal conditions, often in alcohol/water mixtures. nih.gov |

| (Bu₄N)₂[Pt₂Cl₆] | 2-Phenylpyridine derivative | Mono- or bis-cyclometalated Pt(II) complexes | Photochemical activation at room temperature (e.g., green light). acs.orgnih.gov |

| cis-[PtCl₂(DMSO)₂] | 2-Phenylpyridine derivative | Cyclometalated Pt(II) complex | Thermal conditions. nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the 2-Chloro-6-phenylpyridine molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the pyridine (B92270) and phenyl rings resonate in the downfield region, generally between 7.00 and 8.80 ppm. This is due to the deshielding effect of the aromatic ring currents. The protons on the pyridine ring are typically observed at slightly higher chemical shifts compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine Ring Protons | 7.20 - 7.80 | Multiplet | |

| Phenyl Ring Protons | 7.40 - 8.70 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atoms of the aromatic rings typically appear in the range of 120 to 160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the nitrogen (C-N) in the pyridine ring often show characteristic chemical shifts influenced by the electronegativity of these heteroatoms. Quaternary carbons, those without any attached protons, generally exhibit weaker signals.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Pyridine Ring Carbons | 120 - 158 |

| Phenyl Ring Carbons | 126 - 140 |

Note: These are approximate ranges and can be influenced by solvent and other experimental parameters.

While not directly probing the this compound molecule itself, advanced multinuclear NMR techniques like ¹⁹⁵Pt NMR become highly relevant when this compound is used as a ligand in organometallic complexes. researchgate.net Platinum-195 is a spin-½ nucleus with a natural abundance of 33.8%, making it suitable for NMR studies. huji.ac.ilwikipedia.org

When this compound coordinates to a platinum center, the ¹⁹⁵Pt NMR spectrum provides invaluable information about the electronic environment and coordination geometry around the platinum atom. huji.ac.il The chemical shifts in ¹⁹⁵Pt NMR span a very wide range, making the technique highly sensitive to subtle changes in the ligand sphere. wikipedia.orgrsc.org For instance, the formation of platinum complexes with 2-phenylpyridine (B120327) ligands results in characteristic ¹⁹⁵Pt chemical shifts that can be used to identify and characterize the resulting coordination compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For this compound (C₁₁H₈ClN), HRMS can precisely determine its monoisotopic mass. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov This capability is crucial for confirming the identity of the synthesized compound and for identifying unknown substances in complex mixtures.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific structural features.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, indicating the presence of C-H bonds on the aromatic rings. vscht.czpressbooks.pub

C=C and C=N Stretching: Vibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings are observed in the 1400-1600 cm⁻¹ region. vscht.czpressbooks.pub

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

These characteristic absorption frequencies provide a spectroscopic fingerprint for this compound, aiding in its identification and characterization.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For aromatic systems like this compound, UV-Vis absorption and luminescence (fluorescence and phosphorescence) spectroscopy provide insights into the energies of the frontier molecular orbitals (HOMO and LUMO) and the fate of excited states.

The electronic absorption spectra of phenylpyridine derivatives are typically characterized by intense absorption bands in the UV region, which are attributed to π → π* transitions within the conjugated aromatic system. The presence of substituents on either the pyridine or the phenyl ring can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). For instance, the introduction of a chloro group may cause a slight bathochromic (red) or hypsochromic (blue) shift depending on its position and the electronic interplay with the phenyl group.

Luminescence studies reveal the emissive properties of the molecule after it has been excited by absorbing light. 2-Phenylpyridine and its derivatives are known to be precursors to highly fluorescent metal complexes. While the parent 2-phenylpyridine exhibits fluorescence, the quantum yield and emission wavelength are sensitive to the molecular environment and substitution. The chloro-substituent in this compound is expected to influence the emissive properties, potentially altering the fluorescence quantum yield and lifetime through the heavy-atom effect, which can promote intersystem crossing to the triplet state.

Table 1: Representative Electronic Absorption and Emission Data for Phenylpyridine Derivatives Data presented for illustrative purposes based on studies of related compounds, as specific data for this compound is not readily available in the reviewed literature.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| 2-Phenylpyridine | ~280, ~320 | ~370 | Cyclohexane |

| 4'-Phenyl-2,2':6',2''-terpyridine | 285, 315 | 375 | Cyclohexane |

| 2,6-Diphenylpyridine | Not specified | ~400-500 (substituent dependent) | Various |

Solvatochromism is the phenomenon where the color of a substance, and more specifically its absorption or emission spectrum, changes with the polarity of the solvent. This behavior is indicative of a change in the dipole moment of the molecule upon electronic transition. For molecules like this compound, which possess a degree of polarity due to the nitrogen heteroatom and the chloro-substituent, investigating their solvatochromic behavior can provide valuable information about the nature of their ground and excited states.

In a typical investigation, the UV-Vis absorption and fluorescence spectra of the compound are recorded in a series of solvents with varying polarities. A significant shift in the emission maximum with increasing solvent polarity often suggests an intramolecular charge transfer (ICT) character in the excited state. The Lippert-Mataga equation is frequently used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment between the ground and excited states (Δμ). While specific studies on the solvatochromic behavior of this compound are not extensively documented, research on related donor-acceptor substituted pyridines has demonstrated significant solvatochromism, indicating a more polar excited state. rsc.org

A thorough investigation of the photophysical properties of this compound would involve determining key parameters such as the fluorescence quantum yield (ΦF) and the excited-state lifetime (τ). The fluorescence quantum yield is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime represents the average time the molecule spends in the excited state before returning to the ground state.

These properties are crucial for understanding the deactivation pathways of the excited state, which can include radiative decay (fluorescence) and non-radiative decay processes (internal conversion, intersystem crossing). As mentioned, the chlorine atom in this compound can influence these pathways. The heavy-atom effect of chlorine can enhance the rate of intersystem crossing from the singlet excited state to the triplet state, which could potentially lead to a decrease in fluorescence quantum yield and the observation of phosphorescence at low temperatures. Photophysical studies on related 2-phenylpyridine derivatives and their metal complexes have been extensively conducted to tune their emissive properties for applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts. wikipedia.org

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, a single-crystal XRD analysis would unambiguously confirm its molecular structure, including the planarity of the pyridine and phenyl rings and the dihedral angle between them. The crystal packing arrangement, which is governed by intermolecular forces, would also be revealed. This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Phenylpyridine Derivative This data is for a related compound, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, and is presented to exemplify the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1325(4) |

| b (Å) | 8.2667(5) |

| c (Å) | 16.052(2) |

| α (°) | 86.829(2) |

| β (°) | 82.507(2) |

| γ (°) | 84.603(2) |

| Volume (ų) | 802.49(9) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity.

For this compound (C₁₁H₈ClN), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered a strong confirmation of the compound's stoichiometry and purity. This analysis is a standard characterization requirement for the publication of new chemical entities in peer-reviewed scientific journals. While the specific elemental analysis report for this compound is not detailed here, it is a routine procedure in the synthesis and characterization of organic compounds. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₈ClN)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 69.66 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.25 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.69 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.39 |

| Total | 189.645 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to predict reaction pathways, analyze molecular stability, and calculate spectroscopic properties.

Prediction of Reaction Pathways and Energy Profiles

No specific studies detailing the prediction of reaction pathways or energy profiles for reactions involving 2-Chloro-6-phenylpyridine using DFT were identified. Such studies would typically explore the transition states and intermediates to determine the kinetics and thermodynamics of potential chemical transformations.

Stability and Electronic Structure Analysis

While the electronic structure of the parent compound, 2-phenylpyridine (B120327), has been investigated in the context of its metal complexes, a detailed analysis of this compound's stability, frontier molecular orbitals (HOMO-LUMO), and charge distribution is not available in the reviewed literature. This type of analysis would be crucial for understanding its reactivity and photophysical properties.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR shifts)

Theoretical predictions of spectroscopic properties are a common application of DFT. These calculations can aid in the interpretation of experimental spectra. However, no published research was found that specifically reports the predicted UV-Vis absorption wavelengths or NMR chemical shifts for this compound based on DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. They are particularly useful for conformational analysis and understanding intermolecular forces.

Conformational Analysis and Rotational Barriers

The conformation of biaryl compounds like this compound is defined by the torsional or dihedral angle between the two aromatic rings. The energy barrier to rotation around the C-C single bond connecting the phenyl and pyridine (B92270) rings is a key parameter. For the related molecule 2-phenylpyridine, DFT studies have investigated the twist angle between the rings. However, a specific conformational analysis or calculation of the rotational energy barriers for this compound is not documented in the available literature.

Intermolecular Interaction Studies

The study of intermolecular interactions is critical for understanding the behavior of a compound in the solid state (crystal packing) and in solution. These interactions, including hydrogen bonding and van der Waals forces, can be modeled using molecular dynamics or other computational techniques. There is currently a lack of specific studies focusing on the intermolecular interaction patterns of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their measured biological potency. wikipedia.org The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.orgnih.gov

The development of a QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activity is chosen.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include lipophilic parameters (like log P), electronic parameters (like Hammett constants), and steric parameters (like Taft's constant). srmist.edu.in

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the biological activity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. mdpi.com

While specific QSAR studies focusing exclusively on this compound are not detailed in the available literature, this approach is widely applied in medicinal chemistry to series of pyridine derivatives. nih.govmdpi.com Such models help in understanding which structural features are important for a desired biological effect, thereby guiding the design of more potent analogues. nih.gov For a series of compounds including this compound, a QSAR study could, for example, correlate variations in substituents on the phenyl or pyridine ring with changes in cytotoxicity against a cancer cell line. The resulting model could predict the activity of other, yet-to-be-synthesized derivatives. mdpi.com

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. nih.govmdpi.com

In the context of this compound and its derivatives, molecular docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Although studies specifically docking this compound are not prevalent, research on structurally related compounds provides insight into potential applications and targets. For instance, various pyridine derivatives have been investigated as inhibitors of enzymes crucial in disease pathways. nih.govnih.gov

Docking studies on novel 2-chloro-pyridine derivatives have been performed to explore their potential as antitumor agents by targeting telomerase (PDB ID: 3DU6). nih.gov Similarly, other substituted pyridine compounds have been docked against targets like GlcN-6-P synthase, an enzyme involved in microbial cell wall biosynthesis, to assess their potential as antimicrobial agents. nih.gov The process involves positioning the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com Analysis of the resulting pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.

The table below summarizes findings from molecular docking studies on compounds related to the 2-chloropyridine (B119429) scaffold, illustrating the types of targets and interactions that could be relevant for this compound.

| Ligand Class | Biological Target | PDB ID | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| 2-Chloro-pyridine derivatives with flavone (B191248) moieties | Telomerase | 3DU6 | Docking simulation was used to determine the probable binding model in the active site to explore potential as telomerase inhibitors. nih.gov | nih.gov |

| N-phenyl-6-chloro-quinolone derivatives | Phosphatidylinositol 3-kinase (PI3Kα) | Not Specified | Derivatives were shown to occupy the PI3Kα binding site and engage with key binding residues, suggesting a mode of action for their anticancer activity. mdpi.com | mdpi.com |

| Fused pyridine derivatives | Glucosamine-6-phosphate (GlcN-6-P) synthase | Not Specified | Compounds showed moderate to good binding energies, indicating potential as antimicrobial candidates by targeting this key enzyme. nih.gov | nih.gov |

Mechanistic Computational Studies (e.g., Transition States, Reaction Intermediates)

Mechanistic computational studies employ quantum chemistry methods to investigate the detailed pathway of a chemical reaction. A key objective is to identify and characterize stationary points on the potential energy surface, including reactants, products, reaction intermediates, and, most importantly, transition states. mit.edu The transition state is a high-energy, fleeting configuration of atoms at the peak of the energy barrier between reactants and products, and its structure and energy determine the rate and feasibility of a reaction. mit.edu

Methods like Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of these species. nist.gov Such calculations can provide profound insights into reaction mechanisms, selectivity, and kinetics that are often difficult or impossible to obtain through experimental means alone. mit.edu For example, computational studies on the reactions of atoms with chlorinated alkanes have been used to estimate reaction rate constants by calculating the properties of the relevant transition states. nist.gov

In the context of this compound, mechanistic computational studies could be applied to:

Understand its Synthesis: The formation of this compound, often via cross-coupling reactions, involves various intermediates and transition states. Computational modeling could elucidate the precise mechanism of these reactions, explain observed yields and regioselectivity, and help optimize reaction conditions.

Predict its Reactivity: By calculating the energy barriers for various potential reactions (e.g., nucleophilic aromatic substitution at the chloro-substituted position), computational studies can predict the most likely transformation pathways for this compound.

Analyze Electronic Structure: Computational methods can also be used to study the electronic properties of the molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and its electronic transitions, which are relevant to its reactivity and spectroscopic properties. researchgate.net

Recent advancements have even led to the development of machine-learning models that can predict transition state structures much faster than traditional quantum chemistry methods, accelerating the pace of mechanistic discovery. mit.edu While specific computational studies on the reaction mechanisms of this compound were not identified, the application of these theoretical tools represents a powerful approach to deepen the understanding of its chemical behavior.

Applications and Advanced Research Horizons

Role in Catalysis

The pyridine (B92270) ring system is a cornerstone in coordination chemistry, and the introduction of a phenyl group at the 2-position, as seen in 2-phenylpyridine (B120327) derivatives, creates a bidentate ligand scaffold that has been extensively utilized in catalysis. The further substitution with a chlorine atom at the 6-position in 2-Chloro-6-phenylpyridine fine-tunes the electronic and steric properties of the ligand, influencing the reactivity and selectivity of the resulting metal complexes.

Ligand Design for Organometallic Catalysis

Phenylpyridine ligands are well-regarded for their ability to form stable complexes with a variety of transition metals, including ruthenium, iridium, and platinum. These complexes are notable for their luminescent properties and have found widespread use in applications such as organic light-emitting diodes (OLEDs). acs.org Beyond materials science, these ligands are instrumental in catalysis, where they can enhance reaction efficiency and selectivity. acs.org The design of ligands based on the 2-phenylpyridine framework allows for the modulation of the catalytic activity of metal centers. While specific research on this compound as a ligand is an evolving area, the broader class of phenylpyridine ligands has proven effective in various catalytic transformations.

Photoredox Catalysis Applications

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov Iridium and ruthenium complexes bearing 2-phenylpyridine (ppy) ligands are among the most common and effective photoredox catalysts. nih.govresearchgate.netrsc.org Upon irradiation with visible light, these complexes can be excited to long-lived triplet states, transforming them into potent single-electron transfer agents. For instance, the archetypal complex fac-Ir(ppy)₃ is a strong reducing agent in its excited state and has been employed in a variety of reductive transformations. nih.govrsc.org The electronic properties of the 2-phenylpyridine ligand can be tuned by the introduction of substituents. Electron-withdrawing groups, such as the chlorine atom in this compound, can modulate the redox potentials of the resulting metal complexes, thereby influencing their photocatalytic activity and substrate scope. nih.gov A Pd-catalyzed, Ru-photoredox-mediated C–H arylation has been applied to convert a series of (6-phenylpyridin-2-yl)pyrimidines to singly arylated derivatives using phenyldiazonium tetrafluoroborate (B81430) as the aryl source, with the transformation being induced by LED light. nih.govrsc.org

C-H Functionalization Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. The nitrogen atom of the pyridine ring in 2-phenylpyridine derivatives can act as a directing group, facilitating the selective activation of the ortho C-H bond of the phenyl ring by a transition metal catalyst, most commonly palladium. rsc.orgresearchgate.netnih.govwikipedia.org This chelation-assisted C-H activation leads to the formation of a stable metallacyclic intermediate, which can then undergo further reactions to introduce a variety of functional groups. wikipedia.org

The mechanism for palladium-catalyzed C-H activation of 2-phenylpyridine typically involves the formation of a palladacycle intermediate. wikipedia.org This intermediate can then be oxidized to a Pd(IV) species, followed by reductive elimination to form the desired carbon-oxygen or carbon-carbon bond. wikipedia.org The use of electron-withdrawing groups on the pyridine ring can enhance the reactivity and regioselectivity of these reactions. researchgate.net Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has also been successfully developed, with the corresponding palladacycles acting as key intermediates. rsc.org

Contributions to Medicinal Chemistry and Biological Sciences

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a valuable component in the design of molecules that can interact with biological targets.

Design of Pharmacologically Active Scaffolds

The 2-phenylpyridine framework has been explored as a scaffold for the development of new therapeutic agents. The combination of a pyridine ring and a phenyl ring provides a rigid core that can be readily functionalized to create libraries of compounds for biological screening. While research specifically highlighting this compound as a central scaffold is emerging, the broader class of substituted pyridines is well-established in drug discovery. For instance, new libraries of bioactive scaffolds are in high demand as pathogens develop resistance to existing medications. nih.gov The synthesis of molecules containing pyrrole (B145914) scaffolds, another important heterocyclic system, has led to a wide range of biologically active compounds. biolmolchem.com The exploration of novel molecular frameworks, such as the carbocyclic 5-8-5 fused ring system, holds promise for the discovery of new therapeutic agents. sciencedaily.com

Exploration of Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological disorders. nih.govmdpi.comacs.orgnih.gov These compounds work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain. nih.govmdpi.comacs.orgnih.gov The design of new cholinesterase inhibitors often involves the incorporation of heterocyclic scaffolds that can interact with the active site of the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comacs.orgnih.gov

Several studies have focused on the design and synthesis of pyridine derivatives as cholinesterase inhibitors. nih.govmdpi.comacs.orgnih.gov For example, a series of pyridine derivatives with carbamic or amidic functionalities have been synthesized and shown to be potent inhibitors of both human AChE and BChE. nih.gov Molecular docking studies have revealed that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov While there is no specific research to date on this compound derivatives as cholinesterase inhibitors, the established activity of other substituted pyridine compounds suggests that this is a promising area for future investigation.

Neuroprotective Compound Research

While direct studies on the neuroprotective effects of this compound are not extensively documented, the broader class of pyridine-containing compounds has shown promise in this area. For instance, research into novel 1,4-dihydropyridine (B1200194) derivatives has revealed significant neuroprotective properties. nih.gov These compounds have demonstrated the ability to protect against toxicity induced by oxidative stress and tau hyperphosphorylation, which are implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov Some of these derivatives have shown a greater neuroprotective effect than the reference compound, melatonin. nih.gov The multitarget profile of these compounds, which includes antioxidant and anti-inflammatory effects, highlights the potential of the pyridine core in the design of new therapeutic strategies for neurodegenerative diseases. nih.gov Further investigation into derivatives of this compound could yield compounds with similar or enhanced neuroprotective capabilities.

Antimicrobial and Antifungal Agent Development

The this compound framework is a key component in the synthesis of novel antimicrobial and antifungal agents. ycmou.ac.inresearchgate.net A series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, synthesized from 2-amino-6-chloro-pyridines, have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. ycmou.ac.inresearchgate.net

Similarly, derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their antifungal properties. nih.govnih.govresearchgate.net These compounds have shown notable activity against several phytopathogenic fungi. nih.govnih.govresearchgate.net The introduction of different substituents at the N-2 position of the pyridazinone ring has been explored to create a library of compounds with varying degrees of antifungal efficacy. nih.govresearchgate.net

The following table summarizes the findings from a study on N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, showcasing their activity against various microorganisms. ycmou.ac.inresearchgate.net

| Compound Type | Target Microorganism | Activity Level |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-positive bacteria | Potent inhibition |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-negative bacteria | Potent inhibition |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Fungi | Potent inhibition |

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinase)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govmdpi.com While direct inhibition of CDKs by this compound has not been a primary focus of published research, the broader family of pyridine-containing compounds has been extensively investigated as CDK inhibitors. nih.govmdpi.comresearchgate.netmdpi.com For example, the pyrido[2,3-d]pyrimidin-7-one template is recognized as a privileged structure for inhibiting ATP-dependent kinases. mdpi.com

Structurally related compounds, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, have been synthesized and evaluated for their inhibitory properties against the G2/M checkpoint kinase Wee1 and the non-receptor kinase c-Src. nih.gov These studies provide insight into how modifications to the phenyl and anilino rings can influence potency and selectivity, demonstrating the utility of the 6-phenylpyridine scaffold in designing kinase inhibitors. nih.gov The development of small-molecule CDK inhibitors remains an active area of research, with several compounds approved for cancer therapy. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Derivations

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have been instrumental in identifying the structural features necessary for their biological activity.

In the context of antimicrobial agents, the nature and position of substituents on the pyridine and phenyl rings have been shown to significantly influence their efficacy. ycmou.ac.inresearchgate.net For instance, in a series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, the presence of specific electron-withdrawing or electron-donating groups can modulate the antibacterial and antifungal potency. ycmou.ac.inresearchgate.net

SAR studies have also been conducted on related structures for other biological targets. For example, in a series of 6-chloro-1-phenylbenzazepines, which share the 6-chloro and phenyl substitution pattern, modifications at various positions of the benzazepine and phenyl rings were found to impact their affinity and selectivity for the dopamine (B1211576) D1 receptor. mdpi.comcuny.edu These studies revealed that an N-3 methyl group was better tolerated than other substituents and that a C-3′ methyl group was important for D1 receptor affinity. mdpi.comcuny.edu Such findings provide a roadmap for the rational design of more potent and selective compounds based on the this compound core.

Development in Advanced Materials Science

The unique electronic and photophysical properties of the this compound scaffold make it an attractive building block for the development of advanced materials.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-phenylpyridine are widely used as ligands in the synthesis of phosphorescent iridium(III) complexes for application in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The substitution pattern on the phenylpyridine ligand can significantly influence the photophysical properties of the resulting complex, such as its emission color and quantum efficiency. rsc.org For example, the introduction of fluorine atoms onto the phenyl ring of the 2-phenylpyridine ligand can tune the emission color of the iridium complex. rsc.org

Research has shown that heteroleptic iridium complexes incorporating fluorinated 2-phenylpyridine ligands can be highly efficient emitters in OLEDs. rsc.orgresearchgate.net These materials have demonstrated good thermal stability, short triplet lifetimes, and high photoluminescence quantum yields. rsc.org OLED devices fabricated with these complexes as the emissive layer have exhibited high external quantum efficiencies and luminance. nih.gov

The following table highlights the performance of an OLED device based on a pyrene-benzimidazole derivative, illustrating the potential of such organic compounds in lighting applications. nih.gov

| Parameter | Value |

| External Quantum Efficiency (EQE) at 5.5 V | 0.35 (±0.04)% |

| Luminance at 5.5 V | 100 (±6) cd m⁻² |

| Highest EQE | 4.3 (±0.3)% at 3.5 V |

| Highest Luminance | 290 (±10) cd m⁻² at 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) |

Materials with Unique Optical and Electrical Properties

The inherent properties of the this compound molecule, such as its aromaticity and the presence of heteroatoms, make it a candidate for incorporation into materials with tailored optical and electrical characteristics. mdpi.com The development of low-dimensional crystalline materials has opened up new avenues for creating substances with exceptional physical properties, including high electron mobility and specific light absorption and emission profiles. mdpi.com While specific research on materials solely composed of this compound is not widespread, its derivatives are being explored in various contexts. For example, the use of phenylpyridine-based ligands in iridium complexes for OLEDs directly relates to the engineering of materials with specific electroluminescent properties. rsc.orgresearchgate.net Furthermore, the synthesis of near-infrared fluorescent radicals based on complex heterocyclic systems demonstrates the potential for creating materials with emission in different parts of the electromagnetic spectrum. rsc.org

Nonlinear Optical (NLO) Materials Applications

The pyridine ring is a structural motif found in various organic molecules investigated for their nonlinear optical (NLO) properties. mdpi.comnih.gov These properties are crucial for applications in optical communications, data storage, and signal processing. nih.gov The NLO response in organic molecules often arises from a push-pull system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. The pyridine nucleus can act as an electron-accepting component in such systems.

Research into pyridine-based chromophores has shown that their NLO properties can be tuned and switched. For instance, the linear and second-order NLO properties of certain pyrene-pyridine chromophores can be modulated by protonation and deprotonation cycles. mdpi.comresearchgate.net Similarly, studies on derivatives of 2-chloroimidazo[1,2-a]pyridine (B1597247) have explored their potential as NLO materials. ymerdigital.com These compounds feature an electron donor imidazopyridine component and an electron acceptor group, which are essential characteristics for NLO applications. ymerdigital.com

While direct studies on the NLO applications of this compound are not extensively documented in the reviewed literature, its structure contains the essential phenyl-pyridine scaffold. The presence of the chlorine atom offers a site for functionalization, allowing for the potential introduction of electron-donating or -withdrawing groups to create a more pronounced push-pull system, which could enhance NLO properties. Further research could explore the synthesis of derivatives from this compound to evaluate their potential as tunable NLO materials.

Agrochemistry Research

Pyridine derivatives are a significant class of compounds in the field of agrochemistry, forming the basis for many herbicides, insecticides, and fungicides. nih.govmdpi.com The 2-phenylpyridine structural motif, in particular, has been identified as a promising scaffold for the development of new insecticidal agents. nih.gov The increasing resistance of agricultural pests to existing treatments necessitates the discovery of novel active compounds. nih.govmdpi.com

Research has shown that a series of novel 2-phenylpyridine derivatives featuring N-phenylbenzamide moieties exhibit significant insecticidal activity against various pests like Mythimna separata (armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite). nih.gov In laboratory settings, some of these synthesized compounds demonstrated 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov

The compound this compound can be considered a key intermediate for the synthesis of such biologically active derivatives. The chlorine atom at the 2-position of the pyridine ring serves as a reactive handle for introducing other functional groups through nucleophilic substitution reactions, allowing for the creation of a diverse library of 2-phenylpyridine derivatives to be screened for agrochemical activity.

Furthermore, chlorinated pyridine intermediates are vital in the production of established agrochemicals. For example, 2-chloro-6-trichloromethyl pyridine is a precursor for the pesticide chlorfenapyr. agropages.com This highlights the industrial importance of chlorinated pyridines in synthesizing crop protection agents. The potential for this compound to serve as a building block in the synthesis of new, effective insecticides makes it a compound of interest for ongoing agrochemical research and development. nih.gov

Emerging Research Directions and Future Challenges

Development of Novel and Sustainable Synthetic Routes for Complex Pyridine (B92270) Architectures

The synthesis of pyridine derivatives is a central theme in organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.gov Historically, methods like the Hantzsch and Chichibabin syntheses have been foundational, but often suffer from limitations such as low yields and harsh reaction conditions. wikipedia.org The current research emphasis is on developing more efficient, economical, and environmentally friendly "green" synthetic protocols. nih.gov

A significant trend is the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 2,4,6-trisubstituted pyridines in a single step, minimizing waste and improving efficiency. acs.orgnih.gov These reactions often employ sustainable alternatives to traditional methods, such as:

Green Catalysts : Researchers are exploring a wide array of catalysts, including zeolites, ionic liquids, and metal-organic frameworks (MOFs), to facilitate pyridine synthesis under milder conditions. acs.orgnih.govbenthamscience.com For instance, a PET@UiO-66 vial has been fabricated and used as a robust and reusable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org

Eco-Friendly Solvents : The use of toxic and volatile organic solvents is being replaced by greener alternatives like water or ionic liquids, which are non-volatile and often recyclable. benthamscience.com

Alternative Energy Sources : Microwave irradiation and ultrasonic production are being utilized to shorten reaction times and improve yields compared to conventional heating methods. nih.govnih.gov

These modern techniques are paving the way for the creation of diverse libraries of pyridine-based compounds, including complex architectures derived from 2-chloro-6-phenylpyridine, through more sustainable and atom-economical processes. researchgate.netacsgcipr.org

| Synthetic Strategy | Key Features | Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, operational simplicity. acs.orgnih.gov |

| Green Catalysis | Use of reusable catalysts like zeolites, ionic liquids, or MOFs. acs.orgbenthamscience.com | Milder reaction conditions, reduced catalyst waste, cost-effectiveness. benthamscience.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields than conventional methods. nih.govnih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent or in green solvents like water. | Reduced environmental impact, easier product purification. nih.govbenthamscience.com |

Advanced Mechanistic Elucidation of Complex Catalytic and Biological Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving 2-phenylpyridine (B120327) derivatives, significant progress has been made in elucidating the intricate pathways of transition metal-catalyzed C–H activation. The nitrogen atom of the pyridine ring acts as an effective directing group, coordinating to a metal center and enabling the selective functionalization of the typically unreactive C–H bond at the ortho-position of the phenyl ring. rsc.org

Mechanistic studies have revealed the critical role of cyclometalated intermediates, such as palladacycles and rhodacycles, in these catalytic cycles. rsc.orgrsc.org For example, in palladium-catalyzed reactions, the process is often initiated by the pyridine-directed C–H cleavage to form a palladacycle. This intermediate then reacts with other substrates through processes like oxidative addition and reductive elimination to form the final product and regenerate the active catalyst. rsc.org

Recent investigations into ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine have provided fundamental insights into remote C-H functionalization, uncovering new reaction intermediates that will guide the design of future catalytic systems. rsc.org Similarly, detailed studies of photoredox catalysis involving iridium and nickel complexes are clarifying the roles of single-electron transfer (SET) and energy transfer (EnT) pathways, which are essential for developing new light-driven transformations. mdpi.comacs.org

Exploration of New Catalytic Transformations Utilizing this compound Motifs

The 2-phenylpyridine core is not just a synthetic target but also a powerful directing group that enables a wide range of novel catalytic C–H functionalization reactions. The ability of the pyridine nitrogen to chelate to a metal catalyst provides high regioselectivity, making it a valuable tool for late-stage functionalization of complex molecules. rsc.org

Researchers have successfully employed this strategy in numerous palladium-catalyzed transformations to form a variety of new chemical bonds. These reactions highlight the versatility of the 2-phenylpyridine scaffold in constructing complex molecular architectures from simple precursors. rsc.org

| Transformation | Catalyst/Reagents | Bond Formed | Description |

| Arylation | Pd(OAc)₂, Ag₂CO₃ | C–C | Cross-coupling with aryl halides or pseudohalides to introduce new aryl groups. rsc.org |

| Alkylation | Pd(OAc)₂, Alkyliodine, Ag₂CO₃ | C–C | Introduction of alkyl groups at the ortho-position of the phenyl ring. rsc.org |

| Acylation | Pd(OAc)₂, Aldehydes, Ag₂O | C–C | Formation of ketones via coupling with aldehydes or non-functionalized toluenes. rsc.org |

| Thiolation | Pd(MeCN)₂Cl₂ | C–S | Introduction of a sulfur linkage using reagents like N-(phenylthio)benzamide. rsc.org |

| Phosphorylation | Pd(OAc)₂ | C–P | Direct formation of a carbon-phosphorus bond. rsc.org |

Beyond palladium, ruthenium-based catalysts have been developed for the direct arylation of 2-phenylpyridine with various aryl chlorides in water, offering a more environmentally friendly approach. mdpi.com The ongoing exploration of different transition metals and reaction conditions promises to further expand the synthetic utility of the this compound motif.

Rational Design of Biologically Active Derivatives with Enhanced Specificity and Reduced Off-Target Effects

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. mdpi.com The 2-phenylpyridine framework, in particular, serves as a valuable template for the rational design of new therapeutic agents. mdpi.com Its rigid structure and defined substitution pattern allow for precise modification to optimize interactions with biological targets.

Rational drug design strategies, such as structure-based design and scaffold hopping, are being employed to develop novel derivatives with improved potency and selectivity. nih.govresearchgate.net By modifying the substituents on both the pyridine and phenyl rings of the this compound core, medicinal chemists can fine-tune the compound's physicochemical properties to enhance biological activity and minimize off-target effects.

For example, various 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal activity against agricultural pests like Mythimna separata, with some compounds showing 100% inhibition at tested concentrations. mdpi.com This demonstrates the potential of this scaffold in agrochemical research. In oncology, related structures have been identified as potent dual Src/Abl kinase inhibitors, which are crucial targets in cancer therapy. nih.gov The goal is to create highly specific molecules that target diseased cells while sparing healthy ones, thereby reducing side effects and improving therapeutic outcomes.

Integration into Multifunctional Materials Systems for Diverse Applications

The unique electronic and structural properties of the this compound moiety make it an attractive building block for advanced functional materials. Pyridine-based polymers, for instance, are being investigated for their potential in electronic and optoelectronic devices due to their conjugated structures and tunable properties. researchgate.net

The incorporation of the this compound unit into polymer chains or covalent organic frameworks (COFs) can impart specific functionalities. The pyridine nitrogen can act as a coordination site for metal ions, making these materials suitable for applications in catalysis, sensing, or gas storage. The phenyl and chloro groups provide sites for further chemical modification, allowing for the fine-tuning of the material's electronic properties, solubility, and thermal stability. researchgate.net Research in this area focuses on designing and synthesizing new donor-acceptor type conjugated polymers and other materials where the pyridine ring plays a crucial role in determining the final properties and performance.

Application of Big Data and Machine Learning in Pyridine Chemistry Research and Discovery

The intersection of chemistry with artificial intelligence (AI), big data, and machine learning (ML) is revolutionizing chemical research. scienceopen.comnih.gov These computational tools are being increasingly applied to pyridine chemistry to accelerate discovery and innovation. nih.gov

AI and ML models can analyze vast datasets of chemical reactions and molecular properties to predict outcomes, suggest optimal synthetic routes, and design novel molecules with desired characteristics. nih.govarxiv.orgyoutube.com This data-driven approach offers several advantages:

Predictive Synthesis : Machine learning algorithms can predict the most effective reagents, catalysts, and conditions for synthesizing a target pyridine derivative, reducing the need for time-consuming trial-and-error experimentation. nih.gov

Catalyst Design : By analyzing the relationship between a catalyst's structure and its activity, ML can guide the design of new, more efficient catalysts for pyridine synthesis and functionalization. nih.gov

De Novo Drug Design : Generative AI models can invent new molecular structures based on the pyridine scaffold that are predicted to have high biological activity and favorable drug-like properties. researchgate.net

Property Prediction : AI can rapidly predict key properties of new pyridine derivatives, such as solubility, toxicity, and biological activity, helping to prioritize which compounds to synthesize and test. arxiv.orgacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-phenylpyridine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 2,6-dichloropyridine and phenylboronic acid derivatives. Chlorination of pre-functionalized pyridine rings using POCl₃ or PCl₅ under reflux conditions is another approach. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.

- Mass spectrometry (EI/ESI) for molecular ion validation and fragmentation analysis.

- X-ray crystallography to resolve 3D structure and bond angles (if crystalline).

- FT-IR/Raman spectroscopy to identify functional groups like C-Cl and C-N stretches .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture and oxidizing agents.

- Dispose of waste via licensed hazardous waste services to prevent environmental contamination.

- First-aid measures: Flush skin/eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Include exact-exchange corrections to improve accuracy for aromatic systems. Validate results against experimental UV-Vis spectra and cyclic voltammetry data .

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Cross-validate computational models by testing multiple functionals (e.g., M06-2X, ωB97XD) and solvent parameters.

- Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect spectral or reactivity outcomes.

- Perform control experiments to rule out impurities or side products using techniques like GC-MS or HPLC .

Q. What strategies are effective for studying reaction mechanisms involving this compound as an intermediate?

- Methodological Answer :

- Use kinetic isotope effects (KIE) to identify rate-determining steps.

- Monitor intermediates via in situ FT-IR or stopped-flow UV-Vis spectroscopy .

- Employ DFT-based transition-state modeling to map energy barriers for proposed pathways .

Q. How can degradation pathways of this compound under environmental conditions be analyzed?

- Methodological Answer : Conduct accelerated degradation studies using:

- Photolysis (UV light at 365 nm) to simulate sunlight exposure.

- Hydrolysis at varying pH levels (2–12) and temperatures (25–60°C).

- Analyze degradation products via LC-HRMS and compare with computational predictions of plausible metabolites .

Q. What methodologies enable the isolation and identification of transient intermediates in this compound reactions?

- Methodological Answer :

Retrosynthesis Analysis